molecular formula C23H22Cl2N4O B13149519 7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

Cat. No.: B13149519
M. Wt: 441.3 g/mol
InChI Key: HSZRJYUJKFAKAS-UHFFFAOYSA-N
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Description

7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazo[1,2-a]pyrido[3,4-e]pyrimidin core, followed by the introduction of the benzyl and dichlorobenzyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The benzyl and dichlorobenzyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of inert atmospheres and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide variety of derivatives with different functional groups.

Scientific Research Applications

7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study the effects of its functional groups on biological systems. It may also serve as a lead compound for the development of new drugs.

    Medicine: The compound’s potential medicinal properties are of interest for the development of new therapeutic agents. Its structure suggests it could interact with various biological targets.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is unique due to its combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C23H22Cl2N4O

Molecular Weight

441.3 g/mol

IUPAC Name

11-benzyl-7-[(3,4-dichlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one

InChI

InChI=1S/C23H22Cl2N4O/c24-19-7-6-17(12-20(19)25)14-29-22(30)18-15-27(13-16-4-2-1-3-5-16)10-8-21(18)28-11-9-26-23(28)29/h1-7,12H,8-11,13-15H2

InChI Key

HSZRJYUJKFAKAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)CC5=CC=CC=C5

Origin of Product

United States

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